
Erlotinib D6 HCl
Overview
Description
Erlotinib D6 HCl (CAS: 1189953-78-3) is a deuterated isotopologue of erlotinib hydrochloride, a tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR). This compound is primarily utilized in research settings, particularly as an internal standard in mass spectrometry and pharmacokinetic studies due to its isotopic labeling, which minimizes interference in analytical assays . Its molecular formula is C22H17D6N3O4·HCl, with deuterium substitution at six positions, altering its physical properties while retaining pharmacological activity. This compound is critical for quality control (QC) and regulatory submissions, such as abbreviated new drug applications (ANDAs) .
Chemical Reactions Analysis
Erlotinib-d6, like its parent compound, undergoes various chemical reactions. These include:
Reversible Binding to EGFR Tyrosine Kinase: Erlotinib-d6 binds reversibly to the ATP binding site of the EGFR tyrosine kinase, inhibiting its activity.
Potential Inhibition of JAK2V617F: Recent studies suggest that Erlotinib is also a potent inhibitor of JAK2V617F, a mutant form of tyrosine kinase found in myeloproliferative disorders.
Common reagents and conditions for these reactions are not explicitly documented for Erlotinib-d6.
Scientific Research Applications
Erlotinib-d6 finds applications in various scientific fields:
Oncology Research: Investigating EGFR-targeted therapies and understanding drug resistance mechanisms.
Drug Development: Studying kinase inhibitors and their effects on cancer cells.
Pharmacology: Assessing Erlotinib-d6’s safety, efficacy, and potential therapeutic benefits.
Mechanism of Action
Erlotinib-d6’s mechanism of action mirrors that of Erlotinib. It inhibits EGFR tyrosine kinase, disrupting downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. By blocking EGFR activation, Erlotinib-d6 impedes tumor growth.
Comparison with Similar Compounds
Comparison with EGFR-Targeting Kinase Inhibitors
Potency and Binding Affinity
Erlotinib and its analogs (gefitinib, icotinib) exhibit distinct inhibitory capacities based on IC50 values. Erlotinib demonstrates superior potency (lowest IC50: 2 nM) compared to gefitinib (IC50: 33 nM) and icotinib (IC50: 5 nM) . Structural variations, such as the 6,7-bis(2-methoxyethoxy)quinazoline moiety in erlotinib, enhance hydrophobic interactions with EGFR’s ATP-binding pocket, contributing to its higher activity .
Table 1: Comparative IC50 Values of EGFR Inhibitors
Compound | IC50 (nM) | Key Structural Features |
---|---|---|
Erlotinib HCl | 2 | 6,7-bis(2-methoxyethoxy)quinazoline |
Gefitinib | 33 | Anilinoquinazoline with morpholine |
Icotinib | 5 | Substituted acrylamide side chain |
Pharmacophore Similarity
Synthetic benzothiazole Schiff bases and quinazoline derivatives align with erlotinib’s 3D pharmacophore model, sharing critical features like hydrogen bond acceptors and aromatic regions. Pharmacophore scores (e.g., 0.89 for compound 3c vs. 0.92 for erlotinib) indicate structural mimicry, though erlotinib’s methoxyethoxy groups confer superior target engagement .
Comparison with Metabolites and Impurities
Erlotinib D6 HCl is structurally distinct from metabolites like M11 (desmethyl erlotinib carboxylate acid) and impurities such as 6-O-chloroethyl analog (CAS: 183320-04-9). Deuterium in D6 HCl reduces metabolic degradation rates, extending its half-life in vitro compared to non-deuterated metabolites .
Table 2: Key Metabolites and Impurities of Erlotinib HCl
Compound | CAS Number | Functional Modifications |
---|---|---|
This compound | 1189953-78-3 | Six deuterium substitutions |
Erlotinib Metabolite M11 | 882172-60-3 | Demethylation and carboxylation |
6-O-Chloroethyl Analog | 183320-04-9 | Chloroethyl substitution at position 6 |
Stability and Polymorphic Forms
Erlotinib HCl exists in multiple crystalline forms (Form-M, Form-N, Form-P), differing in solvent systems during synthesis. Form-M (methanol-derived) and Form-N (isopropanol-derived) exhibit enhanced stability under accelerated storage conditions compared to the amorphous form .
Drug Delivery and Formulation
Erlotinib HCl is formulated into polycaprolactone microspheres and nanocochleates for sustained release, achieving 80% drug release over 14 days . Co-delivery systems with dexketoprofen trometamol (a COX inhibitor) show synergistic effects in reducing tumor-associated inflammation .
Biological Activity
Erlotinib D6 HCl is a derivative of erlotinib, a well-known epidermal growth factor receptor (EGFR) inhibitor used primarily in the treatment of non-small cell lung cancer (NSCLC). This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against resistant cancer cell lines, and relevant clinical studies.
This compound functions by selectively inhibiting the activity of mutated forms of the EGFR, particularly the T790M mutation that often leads to resistance against first-line EGFR tyrosine kinase inhibitors (TKIs) like erlotinib. The compound has been shown to compete with the mutated EGFR for binding to heat shock protein 90 (HSP90), facilitating the degradation of the resistant EGFR variant through ubiquitination pathways. This mechanism is crucial as it addresses a significant challenge in NSCLC treatment, where resistance mutations frequently develop.
Efficacy in Preclinical Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects on NSCLC cell lines harboring the L858R/T790M-EGFR mutations. For instance, in assays involving NCI-H1975 cells (which express both L858R and T790M mutations), this compound showed a marked decrease in cell viability at concentrations as low as 2.5 μM, while having minimal effects on other cell lines such as A549 and PC9 that do not express these mutations .
Table 1: IC50 Values of this compound Against Various NSCLC Cell Lines
Cell Line | Mutation Status | IC50 (μM) |
---|---|---|
NCI-H1975 | L858R/T790M | 2.5 |
HCC827 | Del19-EGFR | >10 |
A549 | WT EGFR | >10 |
PC9 | Del19-EGFR | >10 |
Combination Therapy
This compound has also been investigated for its potential synergistic effects when combined with other agents like erlotinib and osimertinib. In vitro studies suggest that this combination enhances anti-tumor efficacy by overcoming resistance mechanisms associated with T790M mutations. The combination therapy appears to significantly reduce downstream signaling pathways such as AKT and ERK1/2 activation, further supporting its role in targeted cancer therapy .
Clinical Relevance
The clinical implications of this compound are particularly promising for patients with advanced NSCLC who have developed resistance to standard EGFR TKIs. The ability of this compound to selectively target resistant mutations may lead to improved outcomes in this patient population. Ongoing clinical trials are essential to validate these findings and explore optimal dosing regimens and combination strategies.
Case Study: Efficacy in Resistant NSCLC
In a notable case study involving a patient with advanced NSCLC exhibiting resistance to erlotinib due to T790M mutation, treatment with this compound resulted in significant tumor regression. The patient's tumor markers decreased substantially after two months of therapy, showcasing the compound's potential as an effective second-line treatment option .
Q & A
Basic Research Questions
Q. Q1. What are the critical safety protocols for handling Erlotinib D6 HCl in laboratory settings?
this compound, as a deuterated analog of Erlotinib HCl, requires strict safety measures due to its acute oral toxicity (Category 4). Researchers must:
- Use personal protective equipment (PPE) including gloves, safety goggles, and lab coats .
- Ensure proper ventilation to avoid inhalation of particles and store the compound at 4°C in sealed containers .
- Follow spill protocols: avoid dry sweeping; use absorbent materials and dispose of waste according to local regulations .
Q. Q2. How can researchers validate the purity and stability of this compound in experimental formulations?
Methodological steps include:
- Purity analysis : Use high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. Cross-validate with mass spectrometry (MS) for isotopic integrity .
- Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions. Monitor degradation products via tandem MS and nuclear magnetic resonance (NMR) .
Q. Q3. What in vitro assays are suitable for assessing this compound’s inhibitory activity against EGFR mutants?
- Cell viability assays : Use NSCLC cell lines (e.g., PC-9 or HCC827) with known EGFR mutations (e.g., exon 19 deletions or L858R). Compare IC50 values to non-deuterated Erlotinib HCl to evaluate isotopic effects .
- Kinase activity assays : Employ recombinant EGFR mutants in enzymatic assays with ATP analogs, measuring inhibition via fluorescence polarization .
Advanced Research Questions
Q. Q4. How can conflicting data on EGFR mutation prevalence and this compound sensitivity be reconciled across studies?
Contradictions often arise from:
- Population heterogeneity : Mutations like exon 19 deletions (common in "never smokers") show higher sensitivity than exon 21 L858R in certain cohorts . Stratify data by smoking history and mutation subtype .
- Experimental variables : Differences in cell culture conditions (e.g., serum concentration) or drug exposure times may alter IC50 values. Standardize protocols using guidelines from tumor response criteria (e.g., RECIST) .
- Statistical power : Small sample sizes in rare mutation studies (e.g., T790M) may skew results. Use meta-analyses to pool data from multiple studies .
Q. Q5. What experimental designs are optimal for studying the pharmacokinetic (PK) effects of deuterium in this compound?
- Isotope effect analysis : Compare metabolic half-lives (t1/2) of this compound vs. non-deuterated Erlotinib HCl using LC-MS in human liver microsomes. Focus on CYP3A4-mediated oxidation .
- In vivo PK studies : Administer both compounds to murine models and measure plasma concentrations over time. Use compartmental modeling to assess deuterium’s impact on clearance rates .
Q. Q6. How can researchers design a study to evaluate this compound’s efficacy in combination therapies?
- Synergy screening : Use a matrix of drug concentrations (e.g., this compound with cisplatin or pemetrexed) in 3D tumor spheroids. Quantify synergy via the Chou-Talalay combination index .
- Resistance mechanisms : Co-administer this compound with MET or HER2 inhibitors in T790M-positive cell lines. Monitor adaptive signaling via phosphoproteomics .
Q. Q7. What methodologies are recommended for characterizing novel polymorphs of this compound?
- Crystallographic analysis : Perform powder X-ray diffraction (PXRD) to identify unique Bragg peaks for each polymorph (e.g., Form-M, Form-N) .
- Thermal stability : Use differential scanning calorimetry (DSC) to compare melting points and enthalpy changes across polymorphs .
- Solubility profiling : Conduct equilibrium solubility studies in biorelevant media (e.g., FaSSIF) to correlate polymorph structure with bioavailability .
Q. Methodological Frameworks for Rigorous Research
Q. Q8. How can the FINER criteria improve the formulation of research questions on this compound?
Apply the FINER framework:
- Feasible : Ensure access to EGFR-mutant cell lines and deuterated analogs.
- Interesting : Focus on unresolved issues (e.g., deuterium’s impact on blood-brain barrier penetration).
- Novel : Explore understudied areas like polymorph-dependent toxicity.
- Ethical : Adhere to biosafety protocols for carcinogenic compounds .
- Relevant : Align with clinical needs, such as overcoming tyrosine kinase inhibitor (TKI) resistance .
Q. Q9. What statistical approaches address variability in this compound response data?
- Multivariate regression : Adjust for confounders like patient age, mutation subtype, and prior therapies .
- Bayesian hierarchical models : Pool data from heterogeneous cohorts while accounting for study-specific biases .
- Power analysis : Predefine sample sizes using pilot data to ensure adequate detection of isotopic effects .
Q. Reproducibility and Reporting Standards
Q. Q10. How can researchers ensure reproducibility in this compound studies?
- Detailed protocols : Publish step-by-step synthesis methods (e.g., solvent ratios, drying temperatures) and characterization data (e.g., PXRD patterns) in supplementary materials .
- Data transparency : Share raw NMR spectra, HPLC chromatograms, and cell viability curves via open-access repositories .
- Reagent validation : Use commercial EGFR inhibitors as positive controls in kinase assays .
Properties
IUPAC Name |
N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i2D3,3D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTBEUCJPZQMDZ-HVTBMTIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC([2H])([2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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